Ethyl 2-{[3-phenyl-6-(trifluoromethyl)-1,2,4-triazin-5-yl]sulfanyl}acetate
Description
Ethyl 2-{[3-phenyl-6-(trifluoromethyl)-1,2,4-triazin-5-yl]sulfanyl}acetate is a heterocyclic compound featuring a 1,2,4-triazine core substituted at position 3 with a phenyl group, position 6 with a trifluoromethyl (-CF₃) group, and position 5 with a sulfanyl-linked ethyl acetate moiety (-SCH₂COOEt).
Properties
IUPAC Name |
ethyl 2-[[3-phenyl-6-(trifluoromethyl)-1,2,4-triazin-5-yl]sulfanyl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12F3N3O2S/c1-2-22-10(21)8-23-13-11(14(15,16)17)19-20-12(18-13)9-6-4-3-5-7-9/h3-7H,2,8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOBAHWIFEFWRLI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=C(N=NC(=N1)C2=CC=CC=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12F3N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-{[3-phenyl-6-(trifluoromethyl)-1,2,4-triazin-5-yl]sulfanyl}acetate typically involves multiple steps. One common method starts with the preparation of the triazine ring, followed by the introduction of the phenyl and trifluoromethyl groups. The final step involves the attachment of the ethyl acetate group through a sulfanyl linkage. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to maintain consistent reaction conditions. The use of automated systems can help in controlling the temperature, pressure, and reactant concentrations, thereby improving the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-{[3-phenyl-6-(trifluoromethyl)-1,2,4-triazin-5-yl]sulfanyl}acetate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the triazine ring to a more saturated form.
Substitution: The phenyl and trifluoromethyl groups can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
Ethyl 2-{[3-phenyl-6-(trifluoromethyl)-1,2,4-triazin-5-yl]sulfanyl}acetate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: It can be used in the production of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Ethyl 2-{[3-phenyl-6-(trifluoromethyl)-1,2,4-triazin-5-yl]sulfanyl}acetate involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with specific proteins or enzymes, potentially inhibiting or activating their functions. The exact pathways involved depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Ethyl 3-(4-methylphenyl)-5-{[3-(trifluoromethyl)phenyl]sulfanyl}-1,2,4-triazine-6-carboxylate (CAS 338965-81-4)
- Core Structure : 1,2,4-Triazine.
- Substituents :
- Position 3: 4-Methylphenyl (vs. phenyl in the target compound).
- Position 5: Sulfanyl-linked 3-trifluoromethylphenyl (vs. sulfanyl-acetate).
- Position 6: Ethyl carboxylate (vs. trifluoromethyl).
- The 4-methylphenyl substituent may enhance steric effects .
Triflusulfuron-methyl (Herbicide)
- Core Structure : 1,3,5-Triazine.
- Substituents : Sulfonylurea and trifluoromethyl groups.
- Key Difference : The sulfonylurea linkage (vs. sulfanyl-acetate) confers herbicidal activity by inhibiting acetolactate synthase in plants. This highlights how sulfur-containing groups on triazines dictate biological specificity .
Compounds with Alternative Heterocyclic Cores
Ethyl {[2-(trifluoromethyl)pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidin-4-yl]sulfanyl}acetate (7a)
- Core Structure : Pyrido-pyrazolo-pyrimidine (vs. triazine).
- Substituents : Sulfanyl-acetate and -CF₃.
- The shared sulfanyl-acetate group suggests similar synthetic routes (e.g., thiol-alkylation in ethanol with Et₃N) .
Ethyl 2-[(5-{[(4-fluorobenzoyl)amino]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetate (CAS 338962-50-8)
- Core Structure : 1,2,4-Triazole (vs. triazine).
- Substituents: 4-Fluorobenzoylamino-methyl group at position 5.
- Implications : Triazoles are less electron-deficient than triazines, affecting π-π stacking and hydrogen-bonding interactions. The fluorobenzoyl group may improve bioavailability .
Substituent Effects on Physicochemical Properties
- Trifluoromethyl (-CF₃) : Enhances lipophilicity and metabolic resistance. In triazine derivatives, -CF₃ at position 6 (target compound) vs. position 5 (CAS 338965-81-4) alters electronic distribution and steric accessibility .
- Sulfanyl vs. Sulfonyl : Sulfanyl groups (target compound, 7a) are less electron-withdrawing than sulfonyl groups (triflusulfuron-methyl), impacting reactivity and target selectivity .
- Ethyl Acetate Moiety : Increases solubility compared to aromatic substituents, as seen in CAS 338965-81-4’s carboxylate group .
Data Tables
Table 1. Structural and Physicochemical Comparison
Table 2. Substituent Impact on Properties
| Substituent | Effect on Properties | Example Compound |
|---|---|---|
| -CF₃ at position 6 | Increases lipophilicity; stabilizes electron-deficient triazine core | Target compound |
| Sulfonylurea linkage | Confers herbicidal activity via acetolactate synthase inhibition | Triflusulfuron-methyl |
| Piperazine-ethyl acetate | Enhances solubility and pharmacokinetics in urea-thiazole derivatives | Compounds 10d–f |
Biological Activity
Ethyl 2-{[3-phenyl-6-(trifluoromethyl)-1,2,4-triazin-5-yl]sulfanyl}acetate (CAS No. 383148-42-3) is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C14H12F3N3O2S
- Molecular Weight : 343.32 g/mol
- Boiling Point : Approximately 452.5 °C
- Density : 1.41 g/cm³
These properties indicate that the compound may exhibit stability under various conditions, which is crucial for its biological applications.
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. Research suggests that compounds containing trifluoromethyl groups can enhance the potency of drugs by improving their binding affinity to target proteins through various mechanisms such as:
- Inhibition of Enzymatic Activity : The trifluoromethyl group can significantly alter the electronic properties of the molecule, enhancing its interaction with enzymes involved in metabolic pathways.
- Antiviral Properties : Similar compounds have shown promise in inhibiting viral entry into host cells by interfering with viral glycoproteins.
Antiviral Activity
A study conducted on related triazine derivatives revealed that compounds similar to this compound exhibited significant antiviral activity against various viruses, including HIV and SARS-CoV-2. The mechanism involved binding to viral surface proteins, thus preventing the virus from attaching to host cells .
Cytotoxicity Evaluation
In vitro studies have assessed the cytotoxic effects of this compound using various cell lines. These studies typically measure:
- IC50 Values : The concentration required to inhibit 50% of viral infection.
- CC50 Values : The concentration that results in 50% cytotoxicity in host cells.
For instance, related compounds demonstrated low cytotoxicity with CC50 values exceeding 100 μM while showing effective antiviral activity at lower concentrations (IC50 values around 0.64 μM) in Vero E6 cells .
Case Study 1: Antiviral Screening
In a screening assay using VSV-S pseudoparticles, this compound was evaluated alongside other triazine derivatives. The results indicated that this compound significantly reduced viral entry without causing substantial cytotoxic effects. The study emphasized the importance of structural modifications in enhancing antiviral efficacy .
Case Study 2: Structure–Activity Relationship (SAR)
A comprehensive SAR analysis highlighted that modifications on the phenyl ring and the presence of the trifluoromethyl group were critical for enhancing both antiviral activity and reducing toxicity. This analysis provides insights into how structural variations can influence biological outcomes and guide future drug design efforts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
